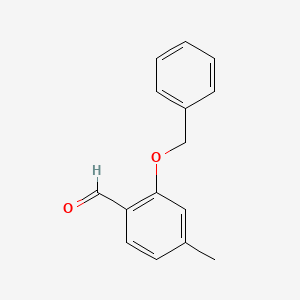

2-(Benzyloxy)-4-methylbenzaldehyde

Übersicht

Beschreibung

2-(Benzyloxy)-4-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a benzyloxy group and a methyl group at the 2 and 4 positions, respectively

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-4-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-(Benzyloxy)-4-methylbenzaldehyde are not mentioned in the available literature, the use of similar benzyl ethers in chemical synthesis is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

Wirkmechanismus

Target of Action

This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst . The exact mode of action for “2-(Benzyloxy)-4-methylbenzaldehyde” would depend on its specific targets and the biochemical context in which it is used.

Biochemical Pathways

Without specific information on the targets of “this compound”, it’s difficult to determine the exact biochemical pathways it might affect. Compounds involved in suzuki–miyaura cross-coupling reactions can influence a variety of biochemical pathways depending on the specific compounds being coupled .

Result of Action

The result of the action of “this compound” would depend on its specific targets and the biochemical pathways it affects. In the context of Suzuki–Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .

Biochemische Analyse

Biochemical Properties

2-(Benzyloxy)-4-methylbenzaldehyde can participate in biochemical reactions such as the Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction could involve interactions with various enzymes, proteins, and other biomolecules, contributing to the overall reaction mechanism .

Cellular Effects

The cellular effects of this compound are not fully understood due to limited research. Related compounds have shown to influence cell function. For instance, certain derivatives have displayed remarkable potency and selectivity for CARM1, an enzyme implicated in various cancers, along with notable antiproliferative effects against melanoma cell lines .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound could interact with palladium, contributing to the formation of new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

It’s important to consider factors such as the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the benzylation of 4-methylbenzaldehyde using benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzyloxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 2-(Benzyloxy)-4-methylbenzoic acid.

Reduction: 2-(Benzyloxy)-4-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2-(Benzyloxy)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

2-(Benzyloxy)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness: 2-(Benzyloxy)-4-methylbenzaldehyde is unique due to the presence of both a benzyloxy and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Eigenschaften

IUPAC Name |

4-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWUEDBTGJKGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)

![1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol](/img/structure/B2972213.png)

![3-Benzyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2972221.png)

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)

![2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)

![2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2972229.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)